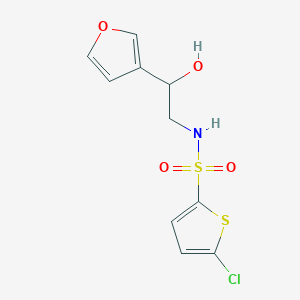

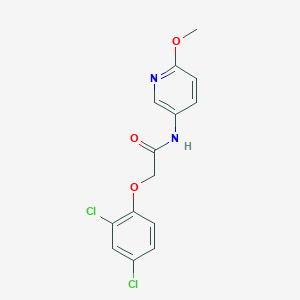

![molecular formula C5H10N4O2S B2757277 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea CAS No. 339104-46-0](/img/structure/B2757277.png)

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Thiourea derivatives have been used in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant . They have also been used as organocatalysts in many reactions .Applications De Recherche Scientifique

Synthesis of Heterocycles

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea is used in the synthesis of various heterocycles. It has been found effective for the regiospecific synthesis of five and six-membered heterocycles, such as pyrazole, isoxazole, pyrimidines, pyridone, and pyridines. These heterocycles have applications in pharmaceuticals, agrochemicals, and dyes (Mahata et al., 2003).

Catalysis in Asymmetric Hydrogenation

This compound has been utilized in creating chiral ligands for asymmetric hydrogenation, an important process in the synthesis of pharmaceuticals and fine chemicals. Such ligands have shown high enantioselectivity and catalytic activities (Imamoto et al., 2012).

Non-enzymatic Reduction Studies

The non-enzymatic reduction of similar thiourea derivatives has been studied for potential pharmaceutical applications. These findings suggest that thiourea derivatives can undergo reduction by biologically relevant reducing agents, highlighting their potential in biological contexts (Zhang et al., 2008).

Materials for Electronics

Thiourea derivatives have been used in the synthesis of conducting polymers, which are materials with potential applications in electronics. They can serve as precursors for new conducting polymers (Fazio et al., 1999).

Analytical Chemistry Applications

These compounds have also found use in analytical chemistry, such as in speciation determination of chromium(III) and chromium(VI). The use of thiourea derivatives in cloud point extraction for flame atomic absorption spectrometry indicates their utility in environmental sample analysis (Kiran et al., 2008).

Development of Antibacterial Agents

Thiourea-containing compounds, structurally related to this compound, have been synthesized and evaluated for their antibacterial activities. Such studies are crucial for the development of new classes of antibiotics (Dolan et al., 2016).

Propriétés

IUPAC Name |

(1E,3E)-1,3-bis[(methoxyamino)methylidene]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2S/c1-10-8-3-6-5(12)7-4-9-11-2/h3-4H,1-2H3,(H2,6,7,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLHTTSCIQRCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=NC(=S)N=CNOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=N/C(=S)/N=C/NOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)

![methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate](/img/structure/B2757206.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2757213.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)

![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)